Tert-butyl 4-(2-(((2,3-dihydrobenzofuran-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-[2-(2,3-dihydro-1-benzofuran-3-ylmethylamino)-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-21(2,3)27-20(25)23-10-8-15(9-11-23)12-19(24)22-13-16-14-26-18-7-5-4-6-17(16)18/h4-7,15-16H,8-14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHPCUURWFWTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2COC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(2-(((2,3-dihydrobenzofuran-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a tert-butyl group, a piperidine ring, and a benzofuran moiety. Its molecular formula is , with a molecular weight of approximately 288.38 g/mol. This structural complexity contributes to its diverse biological activities.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, particularly protein arginine methyltransferases (PRMTs). These enzymes play crucial roles in regulating gene expression and cellular signaling pathways related to tumor growth and metastasis.
- Cell Proliferation and Apoptosis : In vitro studies suggest that the compound can modulate pathways associated with cell proliferation and apoptosis. This dual action may provide therapeutic benefits in treating various malignancies.
- Neuropharmacological Effects : Preliminary findings indicate that the compound may influence neurotransmitter systems, potentially offering insights into its use for treating neurodegenerative diseases or psychiatric disorders.
In Vitro Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Cell Line Studies : In experiments using cancer cell lines, this compound demonstrated significant cytotoxic effects at micromolar concentrations. The IC50 values varied depending on the cell type but generally fell within the range of 5–15 µM .
Case Studies
- Oncology Applications : A study focused on the compound's ability to inhibit PRMTs showed promising results in reducing tumor cell viability in breast cancer models. The treatment led to a decrease in cell proliferation markers and an increase in apoptotic cells as assessed by flow cytometry.
- Neuropharmacological Research : In a rodent model of anxiety, administration of the compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. This suggests potential applications in treating anxiety disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate | C16H19F3N2O2 | Trifluoromethyl group enhances lipophilicity | Significant anti-cancer activity through PRMT inhibition |
| Tert-butyl carbamate | C8H17NO2 | Simpler structure without benzofuran moiety | Limited biological activity compared to more complex derivatives |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose | Yield Range | Reference |
|---|---|---|---|---|
| Amide Coupling | DCC/DMAP, CH₂Cl₂, RT, 12h | Form peptide bond | 60-75% | |
| Boc Deprotection | TFA/DCM, 0°C to RT | Remove tert-butyl group | 85-90% |
Advanced: How can reaction conditions be optimized to improve yield?
Methodological Answer:
Critical parameters include:
- Catalyst Loading : Increasing DMAP from 0.1 to 0.2 equivalents enhances reaction rates but may require post-reaction quenching to avoid side products .
- Temperature Control : Lower temperatures (0–5°C) during coupling reduce racemization, while room temperature (RT) is optimal for completion .
- Solvent Polarity : Switching from dichloromethane to DMSO improves solubility of polar intermediates but necessitates rigorous drying to avoid side reactions .
- Workup Strategies : Sequential washes (e.g., NaHCO₃ for acid removal, brine for phase separation) minimize impurities before chromatography .
Data Contradiction Note:
reports yields of 60–75% for amide coupling, while suggests 70–85% under similar conditions. To resolve discrepancies, verify reagent purity and moisture levels in solvents, as trace water can hydrolyze activated intermediates .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate unreacted starting materials and byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, confirmed by melting point analysis and HPLC (>95% purity) .
- HPLC-MS : For analytical validation, reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) provide precise characterization .
Advanced: How can contradictory data on biological activity be resolved?
Methodological Answer:
Contradictions in bioactivity (e.g., anti-inflammatory vs. no observed effect) may arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) across labs. For example, reports IC₅₀ values using HEK293 cells, while uses RAW264.7 macrophages.
- Compound Stability : Perform stability studies (HPLC monitoring) to ensure integrity during biological testing. Degradation products (e.g., free piperidine) may confound results .
- Dose-Response Curves : Use 8–12 concentration points to capture full efficacy profiles and calculate accurate EC₅₀/IC₅₀ values .
Q. Table 2: Key Biological Assays and Outcomes
| Assay Type | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| Enzyme Inhibition | COX-2 | 12.5 µM | |
| Antimicrobial | S. aureus | No activity at 50 µM |
Advanced: What are key considerations for studying interactions with biological targets?
Methodological Answer:
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd). For example, highlights fluorinated analogs showing enhanced binding to GABA receptors .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s dihydrobenzofuran moiety and hydrophobic enzyme pockets (e.g., COX-2 active site) to guide mutagenesis studies .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, using LC-MS to identify metabolites .
Safety Note : Follow guidelines for handling (e.g., PPE, fume hoods) due to unknown acute toxicity .
Basic: What analytical methods confirm compound identity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d6) to verify piperidine ring protons (δ 3.2–3.8 ppm) and tert-butyl groups (δ 1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 417.2384 for C₂₁H₂₉N₂O₄) with <2 ppm error .
- HPLC : Use C18 columns (UV detection at 254 nm) with retention time matching authenticated standards .
Advanced: How can stereochemical integrity be maintained during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-Boc-piperidine precursors to control stereochemistry at the 4-position .
- Low-Temperature Reactions : Perform coupling steps at –20°C to minimize epimerization .
- Chiral HPLC : Validate enantiomeric excess (>98%) using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
